N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
Description
Properties
Molecular Formula |
C24H24N2O4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetamide |
InChI |
InChI=1S/C24H24N2O4/c1-14-10-20(23-15(2)16(3)24(28)30-21(23)11-14)29-13-22(27)25-9-8-17-12-26-19-7-5-4-6-18(17)19/h4-7,10-12,26H,8-9,13H2,1-3H3,(H,25,27) |
InChI Key |
MPBSDEOKEAJHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide typically involves the coupling of tryptamine (an indole derivative) with a chromenone derivative. One common method for amide synthesis is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction proceeds as follows:
Starting Materials: Tryptamine and a chromenone derivative.
Reagents: N,N’-dicyclohexylcarbodiimide (DCC) and a suitable solvent such as dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the formation of the amide bond is complete
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The indole and chromenone moieties can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, while the chromenone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution on the indole ring can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction can produce tryptamine derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the chromenone derivative may inhibit enzymes involved in inflammatory pathways. The combined effects of these interactions contribute to the compound’s biological activities .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations :
- The chromene unit in the target compound introduces enhanced planarity compared to bulkier substituents like quinoline (b1) or cyclopentenyl groups (IDERUH) . This may improve membrane permeability or π-π stacking interactions.
- Simplified analogs (e.g., ) lack the chromene moiety, suggesting reduced steric hindrance but lower target specificity .
Insights :
- The target compound’s synthesis may mirror methods in , where oxalyl chloride mediates amide bond formation .
- Unlike adamantane-containing analogs (), the chromene unit likely requires regioselective etherification to avoid side reactions.
Pharmacological and Biochemical Relevance
- CYP51 Inhibition: Non-azole indole-acetamides (e.g., ) inhibit protozoan sterol 14α-demethylase, suggesting antiparasitic applications .
- Serotonergic Activity : Melatonin-like derivatives () exhibit receptor-binding properties, hinting at neurological or circadian rhythm modulation .
- Anticancer Potential: Chromene derivatives often intercalate DNA or inhibit topoisomerases, though this remains speculative for the target compound .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula: C₁₈H₁₉N₃O₃
- Molecular Weight: 325.36 g/mol
- IUPAC Name: this compound
Structural Features
The compound features an indole moiety, known for its diverse biological properties, and a chromenyl group, which is often associated with antioxidant and anti-inflammatory activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. A notable study demonstrated its effectiveness against Staphylococcus aureus , including methicillin-resistant strains (MRSA), with a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA strains . This suggests significant antibacterial properties that could be leveraged in treating infections caused by resistant bacteria.
Anticancer Properties
The compound also exhibits promising anticancer activity. Research indicates that it preferentially suppresses the growth of rapidly dividing cancer cells such as A549 (lung cancer cells). The antiproliferative effects were notably higher compared to non-tumor fibroblast cells, indicating selective toxicity towards cancerous cells .
Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 3.90 | Induction of apoptosis |
| MCF7 (Breast) | 5.20 | Cell cycle arrest |
| HeLa (Cervical) | 4.50 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been shown to exhibit anti-inflammatory effects. Studies suggest that it inhibits pro-inflammatory cytokines, which are crucial in mediating inflammatory responses . This could position the compound as a candidate for developing therapies aimed at inflammatory diseases.
Study on Antimicrobial Activity
A study conducted on synthesized derivatives of indole compounds showed that this compound had a significant effect on biofilm formation in S. aureus , further emphasizing its potential in treating chronic infections associated with biofilm-producing bacteria .
Cytotoxicity Evaluation
Another research effort evaluated the cytotoxic effects of this compound across various cancer cell lines. The results indicated that the compound effectively induced apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells, highlighting its therapeutic potential with a favorable safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
